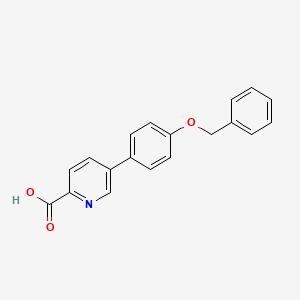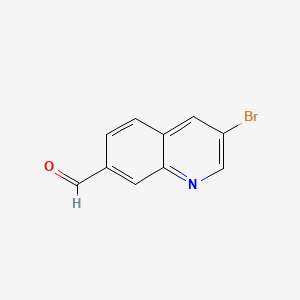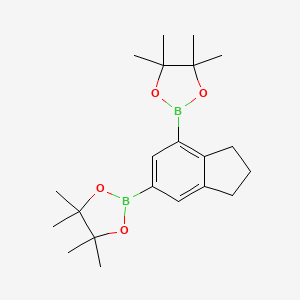![molecular formula C8H6BrNO2 B567964 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245808-46-1](/img/structure/B567964.png)
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
The molecular structure is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances.Aplicaciones Científicas De Investigación
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
-
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
-
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs
- Application: This research focuses on the synthesis of Metal-Organic Frameworks (MOFs) using a similar compound as an organic linker .
- Method: The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements .
- Results: The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site .
-
Recent advances in the synthesis of imidazoles
- Application: This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method: The review discusses the bonds constructed during the formation of the imidazole .
- Results: These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
-
Synthesis and characterization of novel benzo[d][1,3]dioxole
- Application: This research reports the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .
- Method: The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
- Results: The results were confirmed by single crystal X-ray crystallographic results and molecular .
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes information on safe handling and disposal of the compound.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or improve its synthesis.
Propiedades
IUPAC Name |
7-bromo-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHEGCZJQQBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)




![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)



